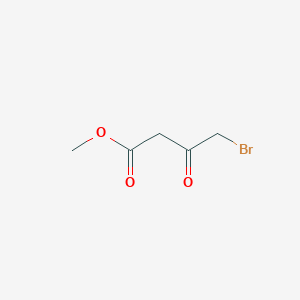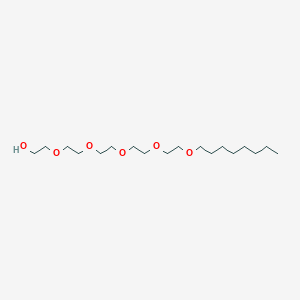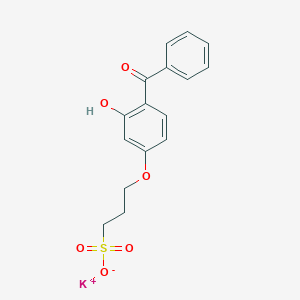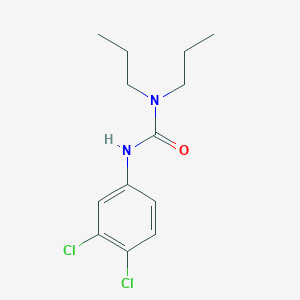
N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide, also known as DPA-TFA, is a chemical compound that has gained attention in scientific research due to its potential as a useful tool in various biochemical and physiological studies. This compound has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mecanismo De Acción
N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide works by selectively inhibiting the activity of specific enzymes and proteins. This compound has been shown to bind to the active site of sirtuins and histone deacetylases, preventing them from carrying out their normal function. This inhibition can result in changes in cellular metabolism and gene expression, providing insight into the function of these enzymes and their role in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide has been shown to have various biochemical and physiological effects in cells and organisms. This compound has been shown to increase the activity of specific enzymes involved in cellular metabolism, including AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). Additionally, N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide has been shown to increase insulin sensitivity and improve glucose tolerance in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide has several advantages for lab experiments, including its high selectivity for specific enzymes and its ability to penetrate cell membranes. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and handling in lab experiments.
Direcciones Futuras
There are several potential future directions for the use of N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide in scientific research. One area of interest is the study of the role of sirtuins and histone deacetylases in aging and age-related diseases. Additionally, N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide may be useful in studying the role of these enzymes in various metabolic disorders, including diabetes and obesity. Further research is needed to fully understand the potential of N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide in these areas of study.
Conclusion:
In conclusion, N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide is a chemical compound that has gained attention in scientific research due to its potential as a useful tool in various biochemical and physiological studies. This compound has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. There are several potential future directions for the use of N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide in scientific research, including the study of sirtuins and histone deacetylases in aging and metabolic disorders.
Métodos De Síntesis
N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide can be synthesized through a multistep process that involves the reaction of 9,10-dihydrophenanthrene with trifluoroacetic anhydride in the presence of a catalyst. The resulting product is then purified through several steps, including column chromatography, to obtain the final product. The synthesis process has been optimized to yield high purity and high yield of N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide.
Aplicaciones Científicas De Investigación
N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide has been used in various scientific research studies due to its ability to selectively target and inhibit specific enzymes and proteins. This compound has been shown to be useful in studying the function of various enzymes, including sirtuins, which are involved in regulating cellular metabolism and aging. Additionally, N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide has been used in studying the function of histone deacetylases, which are involved in regulating gene expression.
Propiedades
Número CAS |
18264-89-6 |
|---|---|
Nombre del producto |
N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide |
Fórmula molecular |
C16H12F3NO |
Peso molecular |
291.27 g/mol |
Nombre IUPAC |
N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)15(21)20-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-9H,5-6H2,(H,20,21) |
Clave InChI |
RFLJCIOFJSEXOF-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C(F)(F)F)C3=CC=CC=C31 |
SMILES canónico |
C1CC2=C(C=CC(=C2)NC(=O)C(F)(F)F)C3=CC=CC=C31 |
Sinónimos |
N-(9,10-Dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



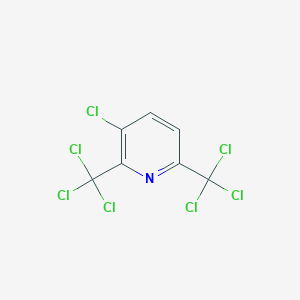
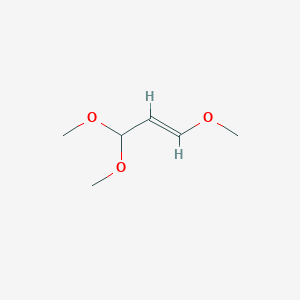
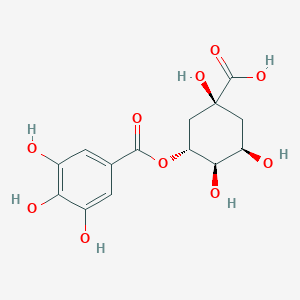

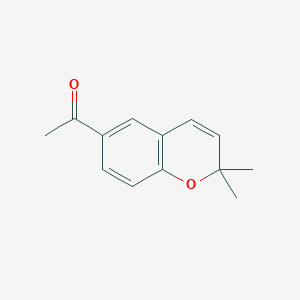
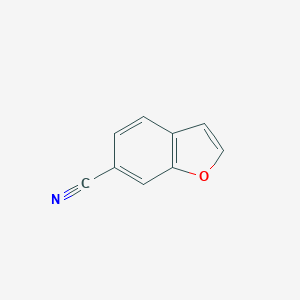

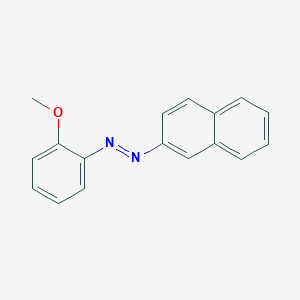
![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)
